molecular formula C12H11N3O5S B6558654 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040639-20-0

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No. B6558654
CAS RN: 1040639-20-0
M. Wt: 309.30 g/mol
InChI Key: LVHSCECOUNKOMG-UHFFFAOYSA-N
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Description

“N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide” is a chemical compound with a molecular weight of 409.51 . The IUPAC name for this compound is N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(((4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2(1H)-ylidene)methyl)thio)propanamide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is 1S/C15H15N5O3S3/c1-7(12(22)20-15-17-8(5-26-15)4-10(16)21)25-6-11-18-13(23)9-2-3-24-14(9)19-11/h2-3,5-7,19H,4H2,1H3,(H2,16,21)(H,18,23)(H,17,20,22) .

Scientific Research Applications

Antimicrobial Applications

The compound has been identified as a potential inhibitor of the MurA enzyme, which is involved in bacterial cell wall synthesis . This makes it a potential candidate for the development of novel antibiotics, particularly for fosfomycin-resistant strains .

Anticancer Applications

In silico approaches have identified the compound as a potential therapeutic drug for cervical cancer management . It could potentially block the action of the E6 oncoprotein, which is considered a biomarker in cervical cancer progression .

Neurotransmitter Receptor Modulation

The compound has been studied for its effects on various neurotransmitter receptors in the brain, including dopamine (DA), serotonin (5-HT), glutamate (NMDA), GABA-A (BDZ), and acetylcholine (nACh) receptors . This suggests potential applications in the treatment of neurological disorders.

Anti-Amnestic Effects

The compound has been shown to abolish the effects of scopolamine, a drug that induces amnesia, on various neurotransmitter receptors . This suggests that the compound could have potential applications in the treatment of amnesia or memory-related disorders.

Antidepressant Applications

The compound has been investigated for its potential antidepressant effects . This suggests that it could be used in the treatment of mood disorders.

Muscle Relaxant Applications

The compound has also been studied for its potential muscle relaxant effects . This could make it useful in the treatment of conditions involving muscle tension or spasms.

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have potential for development in various fields .

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c1-19-9-4-20-8(3-7(9)16)11(18)15-12-14-6(5-21-12)2-10(13)17/h3-5H,2H2,1H3,(H2,13,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHSCECOUNKOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2=NC(=CS2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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